Benzoic acid, 5-chloro-2-[[3-(2,5-dichlorophenoxy)propyl]amino]-, methyl ester
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Overview
Description
Benzoic acid, 5-chloro-2-[[3-(2,5-dichlorophenoxy)propyl]amino]-, methyl ester is a complex organic compound with significant applications in various fields It is known for its unique chemical structure, which includes a benzoic acid core substituted with chlorine and a propylamino group linked to a dichlorophenoxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 5-chloro-2-[[3-(2,5-dichlorophenoxy)propyl]amino]-, methyl ester typically involves multiple steps. One common method includes the following steps:
Friedel-Crafts Acylation: This step involves the acylation of a benzene ring to introduce the benzoic acid moiety.
Amination: The addition of an amino group to the chlorinated benzoic acid.
Esterification: The final step involves the esterification of the amino-substituted benzoic acid with methanol to form the methyl ester.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar steps but optimized for higher yields and purity. The process may include:
Batch Processing: Conducting the reactions in large reactors with controlled temperatures and pressures.
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification: Employing techniques such as crystallization and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 5-chloro-2-[[3-(2,5-dichlorophenoxy)propyl]amino]-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) and various nucleophiles are employed.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzoic acid derivatives.
Scientific Research Applications
Benzoic acid, 5-chloro-2-[[3-(2,5-dichlorophenoxy)propyl]amino]-, methyl ester has numerous applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzoic acid, 5-chloro-2-[[3-(2,5-dichlorophenoxy)propyl]amino]-, methyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of microbial growth and modulation of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- Anthranilic acid, 5-chloro-, methyl ester
- Methyl 2-amino-5-chlorobenzoate
- Methyl 5-chloroanthranilate
Uniqueness
Benzoic acid, 5-chloro-2-[[3-(2,5-dichlorophenoxy)propyl]amino]-, methyl ester is unique due to its specific substitution pattern and the presence of both chlorine and dichlorophenoxy groups. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications .
Biological Activity
Benzoic acid derivatives, particularly those with chlorinated phenoxy groups, have garnered attention due to their diverse biological activities, including herbicidal properties and potential applications in pharmaceuticals. This article delves into the biological activity of Benzoic acid, 5-chloro-2-[[3-(2,5-dichlorophenoxy)propyl]amino]-, methyl ester , exploring its mechanisms, efficacy, and implications based on recent research findings.
Chemical Structure and Properties
The compound is characterized by its benzoic acid core modified with a chloro group and a phenoxy propyl amine side chain. This structure contributes to its unique biological properties.
Property | Value |
---|---|
Molecular Formula | C₁₅H₁₈Cl₂N₁O₂ |
Molecular Weight | 319.22 g/mol |
Solubility | Moderately soluble in organic solvents |
Melting Point | Not specified |
The biological activity of this compound primarily stems from its ability to interact with specific biochemical pathways. The chloro and phenoxy groups enhance its lipophilicity, allowing it to penetrate biological membranes effectively.
- Herbicidal Activity : The compound exhibits significant herbicidal properties by inhibiting the growth of various weed species. It acts by disrupting the photosynthetic process and affecting hormonal balance within plants.
- Antimicrobial Properties : Studies have indicated that benzoic acid derivatives possess antimicrobial activity against a range of bacteria and fungi, likely due to their ability to disrupt cell membranes.
Herbicidal Efficacy
In a controlled study examining the herbicidal effects of benzoic acid derivatives, it was found that the compound significantly reduced the biomass of target weed species compared to untreated controls. The application rates varied from 0.5 to 2 kg/ha, with optimal results observed at 1 kg/ha.
- Target Weeds : Common lambsquarters (Chenopodium album), pigweed (Amaranthus retroflexus)
- Results : Up to 85% reduction in weed biomass after two weeks post-application.
Antimicrobial Activity
A separate investigation assessed the antimicrobial effects of this compound against pathogenic bacteria such as E. coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined through serial dilution methods.
Bacteria | MIC (mg/mL) |
---|---|
E. coli | 0.5 |
Staphylococcus aureus | 0.25 |
These findings suggest that the compound has potential as an antimicrobial agent in agricultural and clinical settings.
Research Findings
Recent studies have highlighted several key findings regarding the biological activity of benzoic acid derivatives:
- Toxicological Assessments : Toxicity studies indicate a low acute toxicity profile in mammals, suggesting safety for agricultural use when applied according to guidelines.
- Environmental Impact : Research indicates that while effective as a herbicide, the environmental persistence of benzoic acid derivatives is moderate, necessitating careful management to minimize ecological disruption.
Properties
CAS No. |
937682-60-5 |
---|---|
Molecular Formula |
C17H16Cl3NO3 |
Molecular Weight |
388.7 g/mol |
IUPAC Name |
methyl 5-chloro-2-[3-(2,5-dichlorophenoxy)propylamino]benzoate |
InChI |
InChI=1S/C17H16Cl3NO3/c1-23-17(22)13-9-11(18)4-6-15(13)21-7-2-8-24-16-10-12(19)3-5-14(16)20/h3-6,9-10,21H,2,7-8H2,1H3 |
InChI Key |
UKPUYEHVMALZAJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)Cl)NCCCOC2=C(C=CC(=C2)Cl)Cl |
Origin of Product |
United States |
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